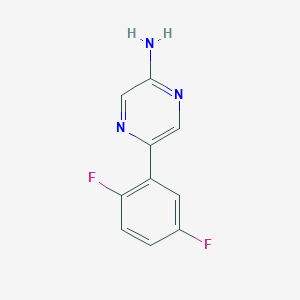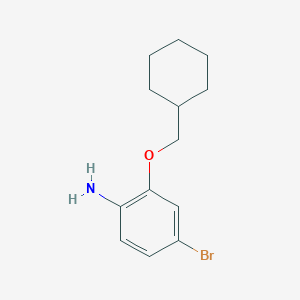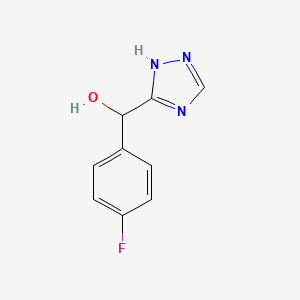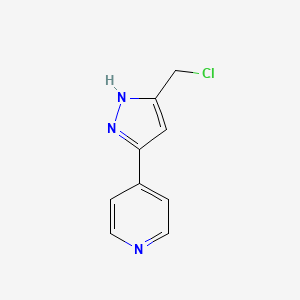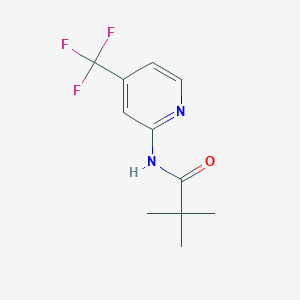
N-(4-(trifluorométhyl)pyridin-2-yl)-2,2-diméthylpropanamide
Vue d'ensemble
Description
2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide is an organic compound that features a trifluoromethyl group attached to a pyridine ring
Applications De Recherche Scientifique
2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Mécanisme D'action
Target of Action
The primary targets of a compound depend on its chemical structure and functional groups. For instance, compounds containing a pyridine ring, like the one in “2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide”, are often involved in interactions with enzymes or receptors in the body. The trifluoromethyl group can also influence the compound’s activity, as it is known to enhance the lipophilicity and metabolic stability of drugs .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the trifluoromethyl group could enhance the compound’s metabolic stability, potentially leading to a longer half-life in the body . The compound’s absorption and distribution would also be influenced by factors such as its lipophilicity and size.
Analyse Biochimique
Biochemical Properties
2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions is often mediated by the trifluoromethyl group, which can enhance the compound’s binding affinity and specificity for certain biomolecules .
Cellular Effects
The effects of 2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic processes, potentially leading to changes in cellular metabolism . Additionally, the compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular function .
Molecular Mechanism
At the molecular level, 2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the context . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, the compound can have toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to changes in the rates of metabolic reactions, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide within cells and tissues are critical for its activity and function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments . The distribution of the compound within tissues can also influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with specific biomolecules and its overall efficacy in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and amides, such as:
- 2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
- 2,2-dimethyl-N-[4-(trifluoromethyl)benzyl]propanamide
Uniqueness
What sets 2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group on the pyridine ring enhances its stability and reactivity, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-10(2,3)9(17)16-8-6-7(4-5-15-8)11(12,13)14/h4-6H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLFEIRUSAKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)
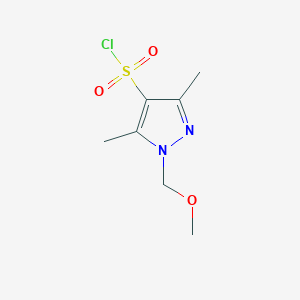
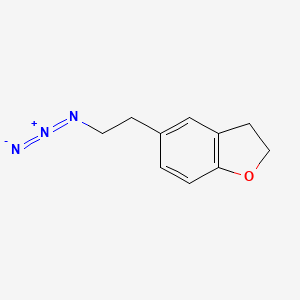
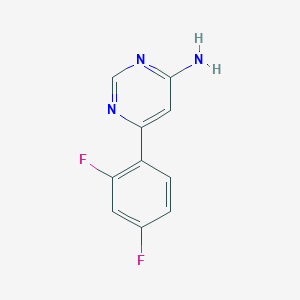
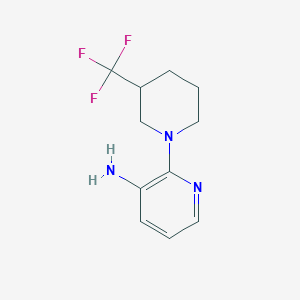
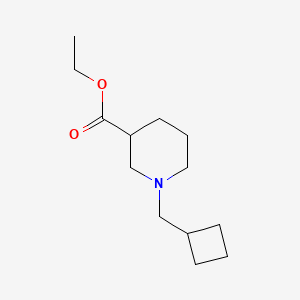
![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466777.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466778.png)
